molecular formula C6H5Cl2N B1315879 3-Chloro-5-(chloromethyl)pyridine CAS No. 847737-51-3

3-Chloro-5-(chloromethyl)pyridine

Cat. No. B1315879
M. Wt: 162.01 g/mol
InChI Key: DEFJPBMQJUFFBE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves chlorination of 3-methylpyridine. The chlorination process introduces chlorine atoms at positions 3 and 5 of the pyridine ring. Detailed synthetic routes and reaction conditions can be found in relevant literature .


Molecular Structure Analysis

The molecular structure of 3-Chloro-5-(chloromethyl)pyridine consists of a pyridine ring with chlorine substituents at positions 3 and 5. The chloromethyl group is attached to the nitrogen atom. Refer to the InChI code for the exact arrangement of atoms .


Chemical Reactions Analysis

This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cyclizations. Researchers have explored its reactivity with other functional groups and its potential applications in organic synthesis .

Scientific Research Applications

Catalysis and Chemical Reactions

3-Chloro-5-(chloromethyl)pyridine serves as a versatile precursor in organometallic chemistry, enabling the synthesis of complex molecules. For instance, it has been employed in the creation of half-sandwich Rhodium(III) and Iridium(III) complexes with half-pincer chalcogenated pyridines, which are efficient catalysts for the transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012). This showcases its importance in the development of new catalytic processes.

Synthesis of Novel Compounds

The compound also finds utility in the synthesis of new chemical structures with potential applications in various fields. For example, it has been utilized in synthesizing pyridine derivatives that possess moderate insecticidal and fungicidal activities (Zhu & Shi, 2011). Additionally, it has been instrumental in the development of phosphonate derivatives containing 1,2,3-triazolyl and pyridyl rings, showcasing potential as novel agrochemicals (Chen & Shi, 2008).

Material Science and Biochemistry

Moreover, 3-Chloro-5-(chloromethyl)pyridine's derivatives have been explored for their utility in material science and biochemistry. For instance, a bromine-substituted (chloromethyl)pyridine precursor has been synthesized towards the immobilization of biomimetic metal ion chelates on functionalized carbons, mimicking bioinorganic metalloenzymes (Handlovic et al., 2021). This underlines its role in the creation of advanced materials with specific biochemical functionalities.

Pharmaceutical and Pesticide Intermediates

It's also noteworthy that 3-Chloro-5-(chloromethyl)pyridine acts as a crucial intermediate in the pharmaceutical and pesticide industry. The synthesis and purification processes of derivatives such as 2-Chloro-5-trichloromethylpyridine, which is a significant intermediate for many medicines and pesticides, have been studied to achieve high purity levels (Li, 2005). This highlights its importance in the synthesis of products critical for health and agriculture.

Safety And Hazards

  • Safety Information : Refer to the provided MSDS for safety precautions and handling instructions .

properties

IUPAC Name

3-chloro-5-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N/c7-2-5-1-6(8)4-9-3-5/h1,3-4H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFJPBMQJUFFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80562479
Record name 3-Chloro-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-5-(chloromethyl)pyridine

CAS RN

847737-51-3
Record name 3-Chloro-5-(chloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80562479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
B Pasquier, Y El-Ahmad… - Journal of medicinal …, 2015 - ACS Publications
Vps34 (the human class III phosphoinositide 3-kinase) is a lipid kinase involved in vesicle trafficking and autophagy and therefore constitutes an interesting target for cancer treatment. …
Number of citations: 105 pubs.acs.org
J Zhang, C Huitema, C Niu, J Yin, MNG James… - Bioorganic …, 2008 - Elsevier
The severe acute respiratory syndrome (SARS) virus depends on a chymotrypsin-like cysteine proteinase (3CL pro ) to process the translated polyproteins to functional viral proteins. …
Number of citations: 41 www.sciencedirect.com
J Zhang - 2007 - era.library.ualberta.ca
Seven classes of compounds have been designed, synthesized and evaluated as potential SARS-CoV 3CLpro inhibitors. The cyclic peptidyl keto-glutamine (S)-2-((25, 3S)-2-((Sl)-2-…
Number of citations: 1 era.library.ualberta.ca

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